molecular formula C20H32NP B12875955 (R)-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine

(R)-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine

Cat. No.: B12875955
M. Wt: 317.4 g/mol
InChI Key: SGNNZFBEFKGDNB-MRXNPFEDSA-N
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Description

®-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine is a chiral phosphine ligand used in various enantioselective organic chemical transformations. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine typically involves the reaction of 2-(dicyclohexylphosphino)benzaldehyde with ®-1-phenylethylamine. The reaction is carried out under inert conditions, often using a solvent such as toluene or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can participate in reduction reactions, often acting as a reducing agent.

    Substitution: The compound can undergo substitution reactions, where the phosphine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Reduced forms of the compound or its derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

®-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine has numerous applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals and drug intermediates.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which ®-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine exerts its effects involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, forming complexes that facilitate various chemical transformations. The chiral nature of the ligand allows for enantioselective reactions, leading to the formation of optically active products.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine: The enantiomer of the compound, used in similar applications but with opposite chirality.

    Bis(dicyclohexylphosphino)ethane: A related compound with two phosphine groups, used in different catalytic processes.

    Triphenylphosphine: A commonly used phosphine ligand with different steric and electronic properties.

Uniqueness

®-1-(2-(Dicyclohexylphosphino)phenyl)ethanamine is unique due to its chiral nature and the specific steric and electronic environment it provides in catalytic reactions. This makes it particularly valuable in asymmetric synthesis, where the formation of enantiomerically pure products is crucial.

Properties

Molecular Formula

C20H32NP

Molecular Weight

317.4 g/mol

IUPAC Name

(1R)-1-(2-dicyclohexylphosphanylphenyl)ethanamine

InChI

InChI=1S/C20H32NP/c1-16(21)19-14-8-9-15-20(19)22(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h8-9,14-18H,2-7,10-13,21H2,1H3/t16-/m1/s1

InChI Key

SGNNZFBEFKGDNB-MRXNPFEDSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)N

Canonical SMILES

CC(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)N

Origin of Product

United States

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